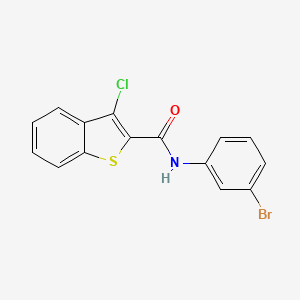

N-(3-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide: is an organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a bromophenyl group, a chloro substituent, and a carboxamide functional group attached to a benzothiophene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-chlorobenzene and thiophene-2-carboxylic acid. This reaction is often catalyzed by a Lewis acid like aluminum chloride (AlCl3) under reflux conditions.

Introduction of Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of the benzothiophene core with 3-bromophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3).

Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the intermediate product with an appropriate amine, such as ammonia or an amine derivative, under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiophene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzothiophene derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of N-(3-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide as an anticancer agent. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, in vitro assays demonstrated that it effectively induces apoptosis in cancer cells by activating specific signaling pathways associated with cell death.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes that are overexpressed in cancerous tissues. This includes carbonic anhydrase inhibitors, which play a crucial role in tumorigenesis. Molecular docking studies suggest that this compound binds effectively to the active site of these enzymes, potentially leading to the development of new therapeutic agents.

Material Science

Polymer Chemistry

In material science, this compound has been utilized as a building block for synthesizing novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites.

Nanomaterials

The compound's unique structure has also been explored for the synthesis of nanomaterials. When incorporated into nanostructured materials, it enhances their electrical conductivity and thermal properties, which are vital for applications in electronics and energy storage devices.

Environmental Applications

Pesticide Development

Given its chemical properties, this compound is being studied as a potential pesticide. Research indicates that it may possess insecticidal properties against various agricultural pests, contributing to sustainable agricultural practices.

Pollution Monitoring

Additionally, the compound can be employed in environmental monitoring as a marker for detecting specific pollutants. Its stability and reactivity allow it to be used in sensors designed to identify chemical contaminants in water sources.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Induced apoptosis in breast cancer cells with IC50 values indicating significant efficacy. |

| Study 2 | Enzyme Inhibition | Demonstrated strong binding affinity to carbonic anhydrase with potential for therapeutic use. |

| Study 3 | Polymer Chemistry | Developed a polymer composite with superior mechanical properties compared to traditional materials. |

| Study 4 | Pesticide Development | Exhibited effective insecticidal activity against common agricultural pests in field trials. |

Mecanismo De Acción

The mechanism of action of N-(3-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and the derivative being studied.

Comparación Con Compuestos Similares

- N-(3-Fluorophenyl)-3-chloro-1-benzothiophene-2-carboxamide

- N-(3-Methylphenyl)-3-chloro-1-benzothiophene-2-carboxamide

- N-(3-Nitrophenyl)-3-chloro-1-benzothiophene-2-carboxamide

Comparison: N-(3-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger and more electronegative atom compared to fluorine, methyl, or nitro groups, which can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and chemical transformations.

Actividad Biológica

N-(3-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiophene core, which is known for its pharmacological potential. The presence of bromine and chlorine substituents, along with the carboxamide functional group, enhances its reactivity and biological profile.

The compound interacts with various molecular targets, primarily by modulating enzyme or receptor activity. It has been noted for its potential to inhibit enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties. Additionally, it may exhibit selective agonistic or antagonistic effects on specific receptors, which can lead to varied biological outcomes depending on the cellular context .

1. Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines:

These results indicate that the compound induces apoptosis and inhibits cell proliferation through mechanisms involving cell cycle arrest and caspase activation.

2. Anti-inflammatory Properties

The compound's ability to inhibit specific enzymes linked to inflammatory responses suggests it may be beneficial in treating conditions characterized by inflammation. Its mechanism likely involves the modulation of signaling pathways that regulate inflammatory mediators .

3. Antimicrobial Activity

Preliminary studies have indicated that derivatives of this compound possess antimicrobial properties. This activity is attributed to the structural characteristics that allow for interaction with microbial enzymes or cellular components .

Study on Anticancer Activity

A study evaluating the antiproliferative effects of various thiophene derivatives, including this compound, reported significant cytotoxicity against liver and prostate cancer cell lines. The best-performing derivative showed an IC50 value of approximately 2 µM against HepG2 cells, indicating strong potential as an anticancer agent .

Structure-Activity Relationship Analysis

A quantitative structure-activity relationship (QSAR) analysis was performed to understand how structural modifications impact biological activity. The study highlighted that electron-withdrawing groups such as bromine enhance anticancer activity by increasing lipophilicity and improving binding affinity to target proteins .

Propiedades

IUPAC Name |

N-(3-bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrClNOS/c16-9-4-3-5-10(8-9)18-15(19)14-13(17)11-6-1-2-7-12(11)20-14/h1-8H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRXJPOFTHKVNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC(=CC=C3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.